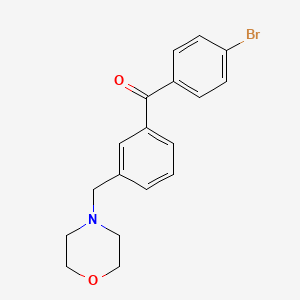
Hexaméthyléthane
Vue d'ensemble
Description
Hexamethylethane is a molecule of interest in various fields of chemistry due to its unique structure and properties. It is a highly branched molecule, which has been the subject of numerous studies to understand its molecular structure, dynamics, and reactivity.
Synthesis Analysis
The synthesis of hexamethylethane and related compounds has been explored in several studies. For instance, hexamethyl(Dewar benzene) was synthesized through the bicyclotrimerization of 2-butyne with aluminum chloride, providing insights into the reactivity of permethylated Dewar benzene systems . Additionally, hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, was synthesized using tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding a significant advancement in the synthesis of branched organosilanes .
Molecular Structure Analysis
The molecular structure of hexamethylethane has been determined using gas-phase electron diffraction, revealing bond lengths and angles consistent with a distorted twist-boat conformation of the cyclohexane ring . This structure is energetically favored over the chair form according to computational studies . Additionally, the molecular structure in the solid state has been studied using proton magnetic resonance (PMR), which supports a structure based on standard bond lengths and angles .
Chemical Reactions Analysis
Chemical reactions involving hexamethylethane have been studied to understand its reactivity. The thermal decomposition of hexamethylethane in a flow system has been investigated, showing a mechanism that involves carbon-carbon bond cleavage and rapid formation of isobutene from the t-butyl radical . The reactivity of hexamethyl(Dewar benzene) has also been studied, providing valuable information on the addition of H-acidic compounds and substitution and elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexamethylethane have been extensively studied. PMR studies of solid hexamethylethane reveal molecular reorientation and self-diffusion behaviors at different temperatures, with specific activation energies associated with these motions . The vibrational properties of related compounds, such as hexamethyldisiloxane, have been investigated to understand the effects of silicon substituents on the SiOSi siloxane bridge group, which is crucial for the properties of silicone polymers10.
Applications De Recherche Scientifique
Symétrie et théorie des groupes
L'hexaméthyléthane présente des propriétés de symétrie intéressantes. La symétrie est cruciale pour comprendre les liaisons moléculaires et prédire les orbitales moléculaires. Les chimistes et les physiciens classent les molécules en fonction de leur symétrie, et la théorie des groupes fournit une méthode formelle pour décrire ces concepts symétriques. En particulier, le groupe de symétrie d'une molécule est constitué de toutes ses opérations de symétrie, telles que les rotations et les réflexions .
Comportement fluxional
L'this compound est une molécule non rigide, ce qui signifie qu'elle présente plusieurs minima locaux sur sa surface d'énergie potentielle. Ces minima sont facilement franchissables par la molécule grâce à des réarrangements par effet tunnel. En conséquence, l'HME présente une dynamique de tunnel à grande amplitude entre différents minima potentiels. La théorie des groupes aide à interpréter ces propriétés déformables, qui ont un impact sur la dynamique intramoléculaire, la spectroscopie et la RMN dynamique .
Réorientation C3’ à l'état solide
Des études de résonance magnétique nucléaire du proton (RMN) de l'this compound solide révèlent l'existence d'une réorientation C3' des groupes tert-butyle. Cette réorientation se produit à basse température (énergie d'activation 3 kcal/mole) et se déclenche brusquement au-dessus de la température de transition (152,5 °C). Comprendre ce mouvement est essentiel pour caractériser le comportement à l'état solide de l'HME .
Rotation du groupe méthyle
Entre environ -160 °C et -120 °C, les groupes méthyle de l'this compound tournent autour de leur propre axe. De plus, toute la molécule subit une rotation autour de son axe moléculaire. Les études de résonance magnétique nucléaire du proton fournissent des informations sur ces mouvements de rotation, qui contribuent au comportement dynamique de l'HME .
Spectroscopie vibrationnelle
La théorie des groupes joue un rôle crucial dans l'analyse des spectres vibrationnels de l'this compound. En réduisant les représentations linéaires en représentations irréductibles, nous pouvons prédire les modes vibrationnels et comprendre comment ils sont liés à la symétrie de la molécule. Ces connaissances aident à interpréter les spectres expérimentaux .
Prédire les propriétés moléculaires
L'approche basée sur la symétrie permet aux chimistes de prédire diverses propriétés moléculaires, y compris les transitions électroniques, l'activité optique et les modes vibrationnels. En comprenant le groupe de symétrie de l'this compound, les chercheurs peuvent faire des prédictions éclairées sur son comportement dans différents environnements .
Safety and Hazards
Hexamethylethane is highly flammable . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
2,2,3,3-tetramethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2,3)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLUKLXGSRPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073204 | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
20.9 [mmHg] | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
594-82-1 | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3-Tetramethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetramethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3-TETRAMETHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB34RI15NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















